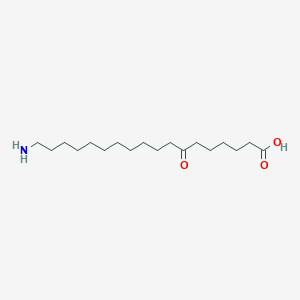

18-Amino-7-oxooctadecanoic acid

Description

18-Amino-7-oxooctadecanoic acid is a long-chain fatty acid derivative characterized by an 18-carbon backbone with two functional groups: an amino (-NH₂) group at the terminal (18th) carbon and a ketone (-C=O) group at the 7th carbon. While direct data on this compound are sparse in the provided evidence, its structure can be inferred from related analogs.

- IUPAC Name: 18-Amino-7-oxooctadecanoic acid

- Molecular Formula: C₁₈H₃₅NO₃ (inferred)

- Molecular Weight: ~313.48 g/mol (calculated)

- Functional Groups: Terminal amino group, mid-chain ketone, and carboxylic acid.

This compound’s unique substitution pattern distinguishes it from other amino-substituted or oxidized fatty acids, which typically feature amino or hydroxyl groups at non-terminal positions (e.g., 3-aminohexadecanoic acid) .

Properties

Molecular Formula |

C18H35NO3 |

|---|---|

Molecular Weight |

313.5 g/mol |

IUPAC Name |

18-amino-7-oxooctadecanoic acid |

InChI |

InChI=1S/C18H35NO3/c19-16-12-7-5-3-1-2-4-6-9-13-17(20)14-10-8-11-15-18(21)22/h1-16,19H2,(H,21,22) |

InChI Key |

SGMHLRKWUKZMFD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)CCCCCC(=O)O)CCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Amino-7-oxooctadecanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group using a tert-butyloxycarbonyl (Boc) group, followed by selective oxidation to introduce the keto group. The Boc group is then removed under mild conditions using reagents such as oxalyl chloride in methanol .

Industrial Production Methods: Industrial production of 18-Amino-7-oxooctadecanoic acid is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 18-Amino-7-oxooctadecanoic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Formation of 18-amino-7-oxooctadecanoic acid derivatives with additional carboxyl groups.

Reduction: Formation of 18-amino-7-hydroxyoctadecanoic acid.

Substitution: Formation of N-acyl derivatives of 18-amino-7-oxooctadecanoic acid.

Scientific Research Applications

18-Amino-7-oxooctadecanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its role in metabolic pathways and enzyme interactions.

Industry: Utilized in the synthesis of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 18-Amino-7-oxooctadecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the keto group can participate in redox reactions. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 18-amino-7-oxooctadecanoic acid with key analogs:

*Inferred formula and weight based on structural analysis.

Key Observations:

Substituent Position: The terminal amino group in 18-amino-7-oxooctadecanoic acid contrasts with internal substitutions in analogs like 3-aminohexadecanoic acid. Terminal amines may enhance surfactant properties or alter metabolic pathways . The ketone at position 7 distinguishes it from hydroxylated analogs (e.g., 3-amino-5,6,7-trihydroxyoctadecanoic acid), likely increasing electrophilic reactivity .

Chain Length and Functional Groups: Methyl 7-oxooctadecanoate (C₁₉H₃₆O₃) is an ester derivative of 7-oxooctadecanoic acid. a bioactive amino acid) . Shorter-chain analogs like 3-aminohexadecanoic acid (C₁₆) may exhibit reduced hydrophobicity compared to C₁₈ derivatives, affecting membrane interactions .

Physicochemical and Regulatory Considerations

- Its structural dissimilarity to PFAS compounds implies distinct regulatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.